![molecular formula C20H28N4OS B2427231 N-butyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]méthyl]cyclohexane-1-carboxamide CAS No. 688356-55-0](/img/structure/B2427231.png)
N-butyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]méthyl]cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C20H28N4OS and its molecular weight is 372.53. The purity is usually 95%.
BenchChem offers high-quality N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Les dérivés de l'indole, y compris le composé en question, ont suscité un intérêt considérable en raison de leur potentiel en tant qu'agents anticancéreux. Des recherches ont montré que les molécules à base d'indole présentent des effets cytotoxiques contre les cellules cancéreuses en interférant avec la division cellulaire, en induisant l'apoptose et en inhibant la croissance tumorale . Des recherches plus approfondies sur les mécanismes d'action spécifiques et l'optimisation de ces dérivés pourraient conduire à de nouvelles thérapies contre le cancer.
Activité antimicrobienne
Les indoles présentent également des propriétés antimicrobiennes prometteuses. Les chercheurs ont exploré leur efficacité contre divers agents pathogènes, notamment les bactéries, les champignons et les virus. La structure du composé suggère des interactions potentielles avec les cibles microbiennes, ce qui en fait un candidat pour des études antimicrobiennes supplémentaires .
Effets neuroprotecteurs
Les dérivés de l'indole ont été étudiés pour leurs propriétés neuroprotectrices. Ces composés peuvent jouer un rôle dans la prévention ou l'atténuation des maladies neurodégénératives en modulant la fonction neuronale, en réduisant le stress oxydatif et en favorisant la survie cellulaire. La structure unique du composé justifie l'exploration dans la recherche sur la neuroprotection .
Potentiel anti-inflammatoire
L'inflammation contribue à diverses maladies, et les molécules à base d'indole ont montré des effets anti-inflammatoires. En ciblant les voies inflammatoires, ces composés pourraient être précieux pour gérer des affections telles que l'arthrite, la maladie inflammatoire de l'intestin et les troubles cardiovasculaires .
Modulation du récepteur GABA
Les récepteurs de l'acide gamma-aminobutyrique (GABA) jouent un rôle crucial dans la neurotransmission et l'excitabilité neuronale. Certains dérivés de l'indole présentent des effets modulateurs sur les récepteurs GABA, influençant potentiellement l'anxiété, l'épilepsie et d'autres affections neurologiques .
Propriétés antioxydantes
Les indoles possèdent une activité antioxydante, ce qui contribue à protéger les cellules des dommages oxydatifs. L'étude du potentiel antioxydant du composé pourrait fournir des informations sur son rôle dans la prévention des maladies liées à l'âge et des troubles liés au stress oxydatif .
Méthodologie de synthèse
Outre ses applications biologiques, les chercheurs continuent d'explorer de nouvelles méthodes de synthèse pour les dérivés de l'indole. Le développement de voies efficaces et durables pour leur synthèse contribue au progrès de la chimie médicinale .
Propriétés
IUPAC Name |
N-butyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4OS/c1-2-3-12-21-19(25)15-10-8-14(9-11-15)13-22-18-16-6-4-5-7-17(16)23-20(26)24-18/h4-7,14-15H,2-3,8-13H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORSJSVRUDIXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(CC1)CNC2=NC(=S)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323410 |
Source


|
| Record name | N-butyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811942 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
688356-55-0 |
Source


|
| Record name | N-butyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

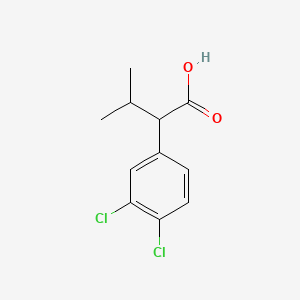
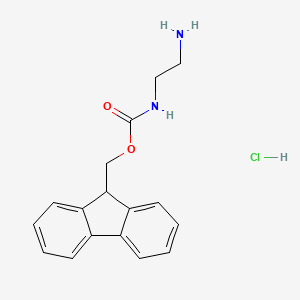
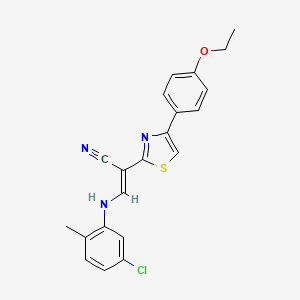
![5-Chlorofuro[2,3-c]pyridine](/img/structure/B2427154.png)
![N-(1-phenylethyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2427155.png)
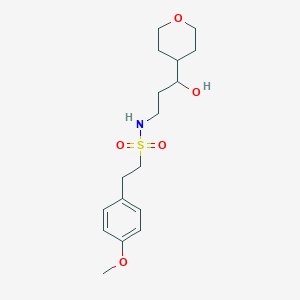
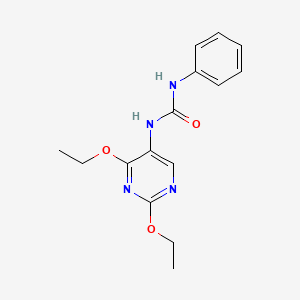
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2427158.png)
![[3-(Prop-2-yn-1-yloxy)phenyl]amine](/img/structure/B2427159.png)
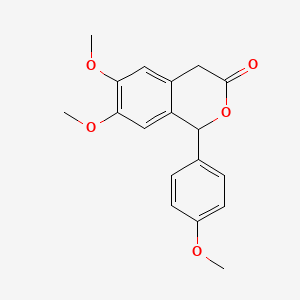
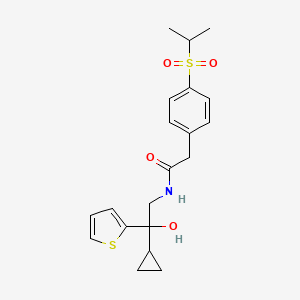
![N-[2-methoxy-4-(methylsulfanyl)butyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2427170.png)
![1-cyclohexyl-3-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}urea](/img/structure/B2427171.png)
